4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
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Overview
Description
4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group, linked to an aminobenzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid derivatives, while reduction of a nitro group would produce aniline derivatives.
Scientific Research Applications
4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The trifluoromethyl group enhances its lipophilicity, improving cell membrane permeability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-[6-(2-Methoxyphenyl)-4-methylpyrimidin-2-yl]aminobenzoic acid
- 4-[6-(2-Methoxyphenyl)-4-chloropyrimidin-2-yl]aminobenzoic acid
- 4-[6-(2-Methoxyphenyl)-4-fluoropyrimidin-2-yl]aminobenzoic acid
Uniqueness
The presence of the trifluoromethyl group in 4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid distinguishes it from similar compounds. This group significantly influences the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications .
Properties
CAS No. |
1820603-77-7 |
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Molecular Formula |
C19H14F3N3O3 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C19H14F3N3O3/c1-28-15-5-3-2-4-13(15)14-10-16(19(20,21)22)25-18(24-14)23-12-8-6-11(7-9-12)17(26)27/h2-10H,1H3,(H,26,27)(H,23,24,25) |
InChI Key |
NDXYDAQQPPUWFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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